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Compound of Interest

Compound Name: Methyl 5-amino-3-methylpicolinate

Cat. No.: B2484209 Get Quote

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-amino-3-methylpicolinate is a substituted pyridine derivative that holds significant

potential as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring a

nucleophilic amino group, an ester moiety amenable to derivatization, and a pyridine ring that

can participate in various coupling reactions, makes it an attractive starting material for the

synthesis of diverse compound libraries. While specific literature on Methyl 5-amino-3-
methylpicolinate is limited, its structural motifs are present in a wide array of biologically

active molecules, particularly in the domain of kinase inhibitors. These application notes

provide an overview of its potential applications and generalized protocols based on the

chemistry of analogous compounds.

The pyridine moiety is a well-established pharmacophore in numerous approved drugs. The

strategic placement of the amino, methyl, and methyl ester groups on the picolinate scaffold

allows for precise vectoral elaboration to explore chemical space and optimize interactions with

biological targets.
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A summary of the key physicochemical properties for Methyl 5-amino-3-methylpicolinate
(CAS: 1263059-42-2) is provided below. This data is essential for planning synthetic

transformations and for understanding the compound's potential ADME (Absorption,

Distribution, Metabolism, and Excretion) properties in a drug discovery context.

Property Value Source

Molecular Formula C₈H₁₀N₂O₂ --INVALID-LINK--

Molecular Weight 166.18 g/mol --INVALID-LINK--

Appearance Off-white to yellow solid Supplier Data

Solubility
Soluble in methanol, DMSO,

and dichloromethane

Inferred from similar

compounds

Applications in Medicinal Chemistry
The primary utility of Methyl 5-amino-3-methylpicolinate lies in its role as a scaffold for the

synthesis of more complex molecules with potential therapeutic applications. The amino group

serves as a key handle for building diversity, most commonly through acylation or participation

in cross-coupling reactions to form larger, more complex structures.

Kinase Inhibitors
The aminopyridine core is a common feature in a multitude of kinase inhibitors. By acylating the

5-amino group with a suitable carboxylic acid, researchers can target the hinge-binding region

of many kinases. The 3-methyl group can provide steric hindrance to influence selectivity or be

a point for further functionalization. The methyl ester at the 2-position can be hydrolyzed to the

corresponding carboxylic acid to improve solubility or introduce a new interaction point, or it can

be converted to an amide to explore additional binding interactions.

Below is a table of representative kinase inhibitors that feature a substituted aminopyridine

scaffold, illustrating the potential of this chemical class. Note that these are examples from

related series to highlight the utility of the core scaffold.
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Kinase Target
Example
Compound Class

Reported IC₅₀
Values

Citation

PIM Kinases
Aminocyclohexyl-

picolinamides

PIM1: <1 nM, PIM2:

<1 nM, PIM3: <1 nM
[1]

CHK1

5-(Pyrimidin-2-

ylamino)picolinonitrile

s

0.4 nM [2]

PLK1
Thiophene-pyrimidine

derivatives
<0.508 nM [3]

JAK2
Nitropyridine

derivatives
8.5–12.2 µM [4]

Experimental Protocols
The following are detailed, generalized protocols for key transformations of the Methyl 5-
amino-3-methylpicolinate scaffold. These are based on standard laboratory procedures and

literature for analogous compounds.

Protocol 1: Amide Bond Formation via Acylation of the
5-Amino Group
This protocol describes the coupling of a carboxylic acid to the 5-amino group of Methyl 5-
amino-3-methylpicolinate using a standard peptide coupling reagent like HATU.

Materials:

Methyl 5-amino-3-methylpicolinate

Carboxylic acid of interest

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate solution

Brine

Ethyl acetate

Anhydrous magnesium sulfate

Rotary evaporator

Magnetic stirrer and stir bar

Round-bottom flask

Standard glassware for extraction

Procedure:

To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2

equivalents) and DIPEA (3.0 equivalents).

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

Add Methyl 5-amino-3-methylpicolinate (1.0 equivalent) to the reaction mixture.

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or

LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

aqueous sodium bicarbonate solution (2x), followed by brine (1x).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel using an appropriate

solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.
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Protocol 2: Hydrolysis of the Methyl Ester to a
Carboxylic Acid
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

Methyl 5-amino-3-methylpicolinate derivative (from Protocol 1)

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

Methanol (MeOH)

Water

1 M Hydrochloric acid (HCl)

Rotary evaporator

Magnetic stirrer and stir bar

Round-bottom flask

Procedure:

Dissolve the methyl ester in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

Add an excess of LiOH (3-5 equivalents) to the solution.

Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-8 hours.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1 M HCl. A precipitate may form.

Remove the organic solvents under reduced pressure.

If a precipitate is present, collect it by filtration, wash with cold water, and dry under vacuum.
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If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl

acetate or dichloromethane).

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and

concentrate to yield the carboxylic acid.

Visualizations
Synthetic Pathway Diagram
The following diagram illustrates a hypothetical synthetic workflow for the elaboration of Methyl
5-amino-3-methylpicolinate into a potential kinase inhibitor.

Step 3: Final Amide Coupling

Methyl 5-amino-3-methylpicolinate R-COOH, HATU, DIPEA

N-Acylated Intermediate

Acylation

LiOH, THF/MeOH/H2O

Carboxylic Acid Intermediate

Saponification

R'-NH2, HATU, DIPEA

Potential Bioactive Molecule

Amidation

Click to download full resolution via product page

Caption: Synthetic workflow for a potential bioactive molecule.

Drug Discovery Workflow
The following diagram illustrates a conceptual workflow for utilizing Methyl 5-amino-3-
methylpicolinate in a drug discovery project.
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Caption: Drug discovery workflow using the building block.

Conclusion
Methyl 5-amino-3-methylpicolinate represents a valuable, albeit under-documented, building

block for medicinal chemistry. Its utility can be inferred from the widespread application of the

aminopicolinate scaffold in the synthesis of biologically active compounds, particularly kinase

inhibitors. The protocols and workflows presented here, based on analogous structures,
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provide a roadmap for researchers to incorporate this versatile molecule into their drug

discovery programs. Further investigation into the specific reactivity and applications of this

compound is warranted and will undoubtedly uncover novel therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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